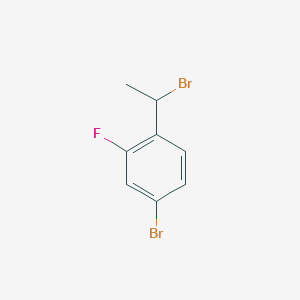
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene
Descripción general
Descripción
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C8H7Br2F and its molecular weight is 281.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lithium-Ion Batteries
4-Bromo-2-fluoromethoxybenzene, a compound related to 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, was studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It was found to polymerize electrochemically to form a protective film on the electrode, providing overcharge protection and enhancing thermal stability without compromising battery performance (Zhang Qian-y, 2014).
Radiopharmaceuticals Synthesis
The compound has been explored for its potential in synthesizing no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in the development of radiopharmaceuticals. Such reactions are essential for creating imaging agents for PET scans, demonstrating the compound's significance in medical diagnostics (J. Ermert et al., 2004).
Organic Synthesis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, was developed, showcasing the utility of related compounds in synthesizing valuable pharmaceutical intermediates. The method offers a more cost-effective and less toxic alternative to traditional synthesis routes (Yanan Qiu et al., 2009).
Supramolecular Chemistry
The compound's derivatives have been utilized in the study of Pd(II) and Pt(II) supramolecules, where its use as a ligand facilitated the understanding of square/triangle equilibria in supramolecular assemblies. This research provides insights into designing metal-organic frameworks and molecular machines (M. Ferrer et al., 2010).
NMR Spectroscopy in Organic Chemistry Education
The compound has been featured in discovery-based Grignard experiments within organic chemistry courses, illustrating its role in educational settings to teach chemoselectivity and synthesis techniques. This application underscores its importance in academic research and chemistry education (S. Hein et al., 2015).
Propiedades
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIPFQZUPDNSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

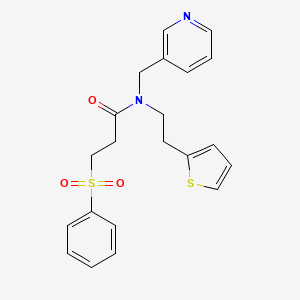
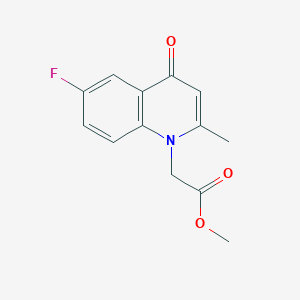
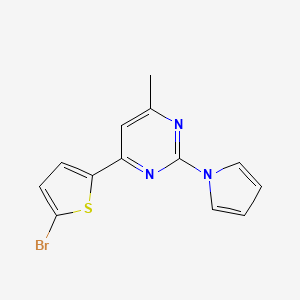
![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
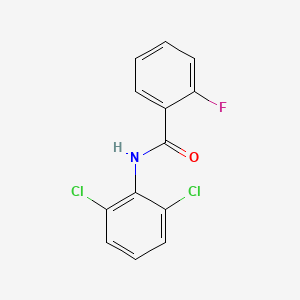

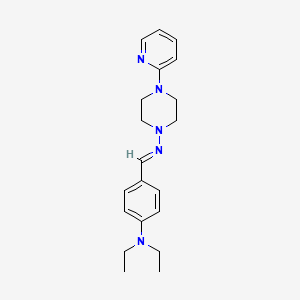
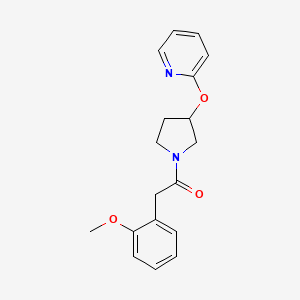

![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)
